molecular formula C8H18ClNO5 B15091632 5-Amino-6-ethoxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride

5-Amino-6-ethoxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride

Katalognummer: B15091632
Molekulargewicht: 243.68 g/mol
InChI-Schlüssel: ZRZDMGYKPPJXLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-6-ethoxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride is a chemical compound with the molecular formula C10H14ClN5O4. It is known for its unique structure, which includes an oxane ring substituted with amino, ethoxy, and hydroxymethyl groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-ethoxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable oxane precursor with ethoxy and amino substituents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-6-ethoxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Wissenschaftliche Forschungsanwendungen

5-Amino-6-ethoxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 5-Amino-6-ethoxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Amino-6-methoxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride
  • 5-Amino-6-ethoxy-2-(methyl)oxane-3,4-diol;hydrochloride

Uniqueness

5-Amino-6-ethoxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications.

Eigenschaften

Molekularformel

C8H18ClNO5

Molekulargewicht

243.68 g/mol

IUPAC-Name

5-amino-6-ethoxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride

InChI

InChI=1S/C8H17NO5.ClH/c1-2-13-8-5(9)7(12)6(11)4(3-10)14-8;/h4-8,10-12H,2-3,9H2,1H3;1H

InChI-Schlüssel

ZRZDMGYKPPJXLF-UHFFFAOYSA-N

Kanonische SMILES

CCOC1C(C(C(C(O1)CO)O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.